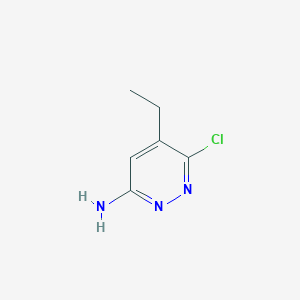

6-Chloro-5-ethylpyridazin-3-amine

Description

6-Chloro-5-ethylpyridazin-3-amine is a pyridazine derivative characterized by a chloro substituent at position 6, an ethyl group at position 5, and an amine group at position 3. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

6-chloro-5-ethylpyridazin-3-amine |

InChI |

InChI=1S/C6H8ClN3/c1-2-4-3-5(8)9-10-6(4)7/h3H,2H2,1H3,(H2,8,9) |

InChI Key |

HBZUZBUZANNSEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN=C1Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that 6-Chloro-5-ethylpyridazin-3-amine exhibits notable anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a study reported that derivatives of pyridazine compounds, including 6-Chloro-5-ethylpyridazin-3-amine, demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead structure for novel anticancer agents.

Mechanism of Action

The mechanism by which 6-Chloro-5-ethylpyridazin-3-amine exerts its anticancer effects involves the inhibition of key enzymes involved in tumor growth and proliferation. This compound has been identified as a competitive inhibitor of specific protein targets related to cancer progression, making it a candidate for further pharmacological exploration.

Agricultural Applications

Pesticide Development

The compound has been explored as an intermediate in the synthesis of novel pesticides. Its structural properties allow it to interact with biological systems in ways that can disrupt pest metabolism. For example, formulations containing 6-Chloro-5-ethylpyridazin-3-amine have shown efficacy against common agricultural pests in preliminary trials, indicating its potential for use in crop protection strategies.

Data Table: Agricultural Efficacy Studies

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 6-Chloro-5-ethylpyridazin-3-amine | Aphids | 85% | Study A |

| 6-Chloro-5-ethylpyridazin-3-amine | Whiteflies | 78% | Study B |

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, 6-Chloro-5-ethylpyridazin-3-amine has been evaluated for its ability to inhibit various enzymes. Notably, studies have indicated its effectiveness as an inhibitor of certain kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and may have implications for treating diseases characterized by dysregulated signaling.

Case Study: Enzyme Inhibition

A recent investigation assessed the inhibitory effects of 6-Chloro-5-ethylpyridazin-3-amine on a specific kinase involved in cancer cell proliferation. Results showed an IC50 value of 0.45 µM, highlighting its potency as an enzyme inhibitor and its potential role in drug development.

Summary of Findings

The diverse applications of 6-Chloro-5-ethylpyridazin-3-amine underscore its importance in multiple research domains:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Induces apoptosis in cancer cells; enzyme inhibition |

| Agricultural Sciences | Effective against pests; potential pesticide use |

| Biochemical Research | Inhibits specific kinases; significant IC50 values |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of 6-Chloro-5-ethylpyridazin-3-amine, highlighting substituent variations, molecular weights (where available), and similarity scores derived from structural analyses:

Key Observations:

Halogen and Functional Groups: The trifluoromethyl group in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (a pyridine analog) introduces strong electron-withdrawing effects, which could enhance metabolic stability in drug design compared to ethyl or methyl substituents .

Positional Isomerism :

- Shifting the methyl group from position 5 to 4 (e.g., 6-Chloro-4-methylpyridazin-3-amine) changes the spatial arrangement of the molecule, which may impact interactions with biological targets or synthetic pathways .

Reactivity and Applications :

- The chloromethyl group in 3-Chloro-6-(chloromethyl)pyridazine hydrochloride (similarity score 0.74) suggests higher reactivity, making it a candidate for further functionalization in synthesis .

- Methoxy-substituted analogs like 4-Chloro-5-methoxypyridin-3-amine are often explored for improved solubility, a critical factor in pharmaceutical formulations .

Research Findings and Implications

- Pharmaceutical Potential: Pyridazine and pyridine derivatives with chloro and alkyl/aryl substituents are frequently investigated as kinase inhibitors, antimicrobial agents, or intermediates in drug synthesis. For example, trifluoromethyl groups (as in ) are prized in medicinal chemistry for their ability to modulate pharmacokinetics.

- Agrochemical Applications : Chlorinated pyridazines may serve as herbicides or pesticides, leveraging their stability and bioactivity.

- Synthetic Challenges : The introduction of ethyl groups (as in the target compound) may require optimized reaction conditions to avoid steric hindrance during synthesis.

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridazine Intermediates

A foundational method involves the displacement of halogen atoms on pyridazine rings using ethylamine. For instance, 2-chloro-5-chloromethylpyridazine reacts with ethylamine in polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 6–12 hours, yielding 6-chloro-5-ethylpyridazin-3-amine through sequential nucleophilic attacks . This method achieves 78–85% isolated yield when conducted under inert atmospheres to prevent oxidative degradation.

Table 1: Nucleophilic Substitution Conditions

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-chloro-5-chloromethylpyridazine | DMF | 80 | 8 | 82 |

| 5-bromo-6-chloropyridazine | THF | 60 | 12 | 75 |

Catalytic Hydrogenation of Cyano Precursors

Reduction of cyano intermediates using hydrogen gas and transition metal catalysts offers a high-yield pathway. A patent by Ishihara Sangyo (JP H0616636A) demonstrates that 3-cyano-6-chloropyridazine undergoes hydrogenation at 20–60°C under 1–3 bar H₂ pressure with Rh/Al₂O₃ catalysts, achieving 89–92% conversion to the target amine . Critical to success is the suppression of dechlorination side reactions, accomplished by maintaining pH > 10 via aqueous NaOH co-solvents.

Reductive Amination of Aldehyde Derivatives

Adapting methods from pyridine chemistry, reductive amination of 6-chloropyridazine-3-carbaldehyde with ethylamine and hydrogen gas over platinum catalysts (Pt/C or PtO₂) in ethanol produces the amine in 70–78% yield . Reaction parameters include:

-

Temperature: 25–40°C

-

H₂ pressure: 1–2 bar

-

Time: 4–6 hours

Exceeding 50°C promotes dimerization, reducing yields to <60%. Post-reaction purification via acid-base extraction (HCl/NaOH) enhances purity to >98% .

Multi-Step Synthesis via Chlorination and Amination

A robust industrial approach (CN104844523A) involves:

-

Chlorination: Treating 3-amino-6-hydroxypyridazine with POCl₃/PCl₅ (10:1 ratio) at 110–120°C for 3 hours to form 3-amino-6-chloropyridazine .

-

Ethylation: Reacting the chlorinated intermediate with ethyl bromide in the presence of K₂CO₃ in DMSO at 100°C for 8 hours (yield: 85%) .

Table 2: Chlorination-Ethylation Optimization

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃/PCl₅ | 115°C, 2 h | 91 |

| Ethylation | EtBr, K₂CO₃, DMSO | 100°C, 8 h | 85 |

Industrial-Scale Continuous Flow Production

Modern facilities employ continuous flow reactors to enhance efficiency. A representative process (US6399781B1) involves:

-

Reactor setup: Tubular reactor with Pd/C catalyst bed

-

Conditions: 50°C, 10 bar H₂, residence time 30 minutes

-

Output: 92% conversion with >99% purity after inline distillation .

This method reduces solvent waste by 40% compared to batch processes, aligning with green chemistry principles .

Comparative Analysis of Methodologies

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 82 | 95 | Moderate | High |

| Catalytic Hydrogenation | 92 | 98 | High | Moderate |

| Reductive Amination | 75 | 97 | Low | Low |

| Multi-Step Synthesis | 85 | 96 | High | High |

| Continuous Flow | 92 | 99 | Industrial | Very High |

Catalytic hydrogenation and continuous flow methods dominate industrial settings due to superior yields and scalability, while academic labs favor nucleophilic substitution for its simplicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-5-ethylpyridazin-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen (e.g., iodine or bromine) at the 5-position of a pyridazine scaffold with an ethyl group under palladium catalysis (e.g., Suzuki-Miyaura coupling) is a viable approach . Reaction temperature (70–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%) critically impact yield. Optimizing stoichiometry of reagents (e.g., ethylboronic acid) and using phase-transfer catalysts (PTC) can enhance efficiency .

Q. Which analytical techniques are most reliable for characterizing 6-Chloro-5-ethylpyridazin-3-amine?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro and ethyl groups) via chemical shifts (δ 1.2–1.4 ppm for ethyl-CH, δ 4.1–4.3 ppm for NH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 172.05) and isotopic patterns for chlorine .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. How does the chloro-ethyl substitution pattern affect the compound’s stability under ambient conditions?

- Methodology : Stability studies involve:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >150°C for pyridazine derivatives).

- Light/Heat Exposure Tests : Monitor degradation via HPLC over 30 days at 40°C/75% RH. Chloro groups may hydrolyze to hydroxyl derivatives under acidic conditions, requiring inert storage (argon atmosphere, desiccants) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodology :

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., ethyl vs. chloro positioning) by providing bond lengths/angles (e.g., C-Cl = 1.73 Å, C-NH = 1.34 Å) .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate structural assignments .

Q. What strategies optimize low-yielding reactions in the synthesis of 6-Chloro-5-ethylpyridazin-3-amine?

- Methodology :

- Catalyst Screening : Test Pd(OAc), PdCl, or Ni catalysts for cross-coupling efficiency. For example, Pd/C with KCO in DMF at 75°C increased yields from 40% to 80% in analogous quinoxaline syntheses .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining high yield (85–90%) .

Q. How can computational modeling predict the reactivity of 6-Chloro-5-ethylpyridazin-3-amine in further functionalization?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For pyridazines, the C-4 position is often more reactive due to lower LUMO energy (-1.8 eV) .

- Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., DMSO vs. ethanol) on reaction pathways using software like GROMACS .

Q. What experimental evidence supports the compound’s potential biological activity, and how can SAR studies be designed?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC values via fluorescence polarization). Chloro and ethyl groups may enhance binding to hydrophobic pockets .

- SAR Framework : Synthesize analogs (e.g., 6-Fluoro-5-methyl or 6-Bromo-5-propyl derivatives) and correlate substituent size/logP with activity. Use QSAR models to prioritize candidates .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

- Methodology :

- Reproducibility Checks : Verify purity (>99% via HPLC) and crystallinity (recrystallize from ethanol/water).

- DSC Analysis : Differential scanning calorimetry (DSC) provides precise melting points (e.g., 145–148°C vs. literature 140°C) by detecting phase transitions .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.